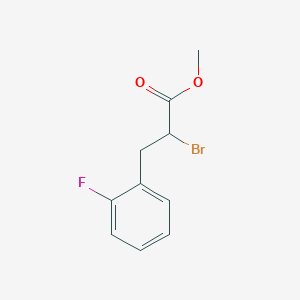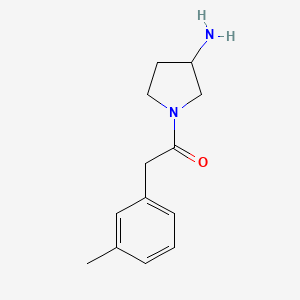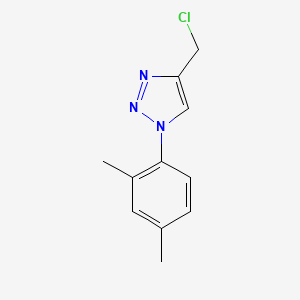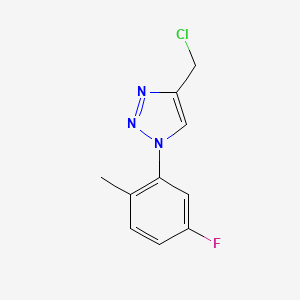
1-(5-chloro-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
Overview
Description
1-(5-chloro-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced through a chloromethylation reaction, where a methyl group is substituted with a chlorine atom using reagents such as formaldehyde and hydrochloric acid.
Substitution on the Phenyl Ring: The 5-chloro-2-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted with a chlorine atom using reagents such as sodium chloride and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can be substituted with other functional groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
1-(5-chloro-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or cellular structures.
Comparison with Similar Compounds
Similar Compounds
1-(5-chloro-2-fluorophenyl)-4-methyl-1H-1,2,3-triazole: Similar structure but lacks the chloromethyl group.
1-(5-chloro-2-fluorophenyl)-4-(hydroxymethyl)-1H-1,2,3-triazole: Similar structure but has a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
1-(5-chloro-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole is unique due to the presence of both the chloromethyl and 5-chloro-2-fluorophenyl groups. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(5-chloro-2-fluorophenyl)-4-(chloromethyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2FN3/c10-4-7-5-15(14-13-7)9-3-6(11)1-2-8(9)12/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKABQVMMDPHVTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=C(N=N2)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467337.png)
![(1-{[4-(Methylsulfanyl)phenyl]methyl}pyrrolidin-3-yl)methanol](/img/structure/B1467339.png)


![1-[(2-chloro-4-fluorophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467344.png)

![{1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467346.png)
![1-[(2-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467347.png)
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1467350.png)
![[1-(2-Methoxypyridine-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467351.png)
![(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B1467353.png)

![{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467355.png)

